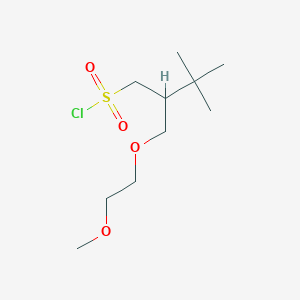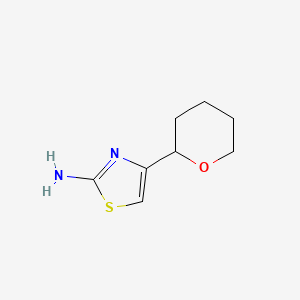
4-(Oxan-2-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an oxane (tetrahydropyran) ring and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with an oxane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Oxan-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Oxan-2-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxan-2-yl)aniline: Similar structure but with an aniline group instead of a thiazole ring.
2-Amino-4-(oxan-2-yl)thiazole: Another thiazole derivative with a different substitution pattern.
Uniqueness
4-(Oxan-2-yl)-1,3-thiazol-2-amine is unique due to the combination of the oxane and thiazole rings, which imparts distinct chemical and physical properties. This structural uniqueness can lead to specific interactions in biological systems and novel applications in various fields.
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
4-(oxan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)7-3-1-2-4-11-7/h5,7H,1-4H2,(H2,9,10) |
InChI-Schlüssel |
ZUNJLLYOCURGGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



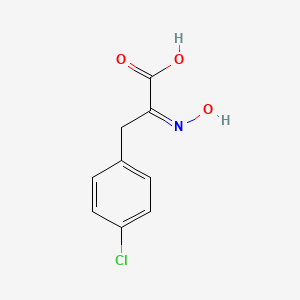
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
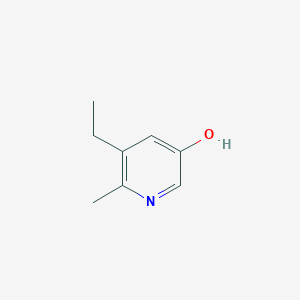

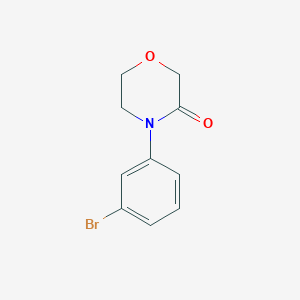
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)



